molecular formula C21H23N3OS B14150663 (2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine CAS No. 1049251-88-8

(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Cat. No.: B14150663
CAS No.: 1049251-88-8
M. Wt: 365.5 g/mol
InChI Key: OKPSRVANPMDMDR-UHFFFAOYSA-N
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Description

(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.

    Attachment of Phenyl and Dimethylphenyl Groups: The phenyl and 2,4-dimethylphenyl groups are typically introduced through Friedel-Crafts acylation reactions, which involve the use of Lewis acids as catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine can be compared with other thiazole derivatives, such as:

    (2Z)-N-(2,4-Dimethylphenyl)-3-(piperidin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2Z)-N-(2,4-Dimethylphenyl)-3-(pyrrolidin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1049251-88-8

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C21H23N3OS/c1-16-8-9-19(17(2)14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3

InChI Key

OKPSRVANPMDMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C

Origin of Product

United States

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